molecular formula C26H78Si12 B14751936 Hexacosamethyldodecasilane CAS No. 4774-85-0

Hexacosamethyldodecasilane

Cat. No.: B14751936
CAS No.: 4774-85-0
M. Wt: 727.9 g/mol
InChI Key: BILQNQILJYZRHM-UHFFFAOYSA-N
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Description

While Hexacosamethyldodecasilane is absent from the evidence, the following compounds are well-documented and serve as critical comparators:

Properties

CAS No.

4774-85-0

Molecular Formula

C26H78Si12

Molecular Weight

727.9 g/mol

IUPAC Name

[dimethyl(trimethylsilyl)silyl]-[[[[[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane

InChI

InChI=1S/C26H78Si12/c1-27(2,3)29(7,8)31(11,12)33(15,16)35(19,20)37(23,24)38(25,26)36(21,22)34(17,18)32(13,14)30(9,10)28(4,5)6/h1-26H3

InChI Key

BILQNQILJYZRHM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacosamethyldodecasilane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with methyl lithium or methyl magnesium halides. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows: [ \text{Cl-Si-(CH}_3\text{)}_3 + \text{LiCH}_3 \rightarrow \text{(CH}_3\text{)}_3\text{Si-Si-(CH}_3\text{)}_3 + \text{LiCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound often involves the Müller-Rochow process, where methylchlorosilanes are produced by the direct reaction of methyl chloride with silicon in the presence of copper catalysts. The resulting methylchlorosilanes are then further reacted to form this compound.

Chemical Reactions Analysis

Types of Reactions: Hexacosamethyldodecasilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.

    Substitution: Substitution reactions with halides or other nucleophiles can replace the methyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Lower oxidation state silicon compounds.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Hexacosamethyldodecasilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Its derivatives are explored for potential use in drug delivery systems due to their biocompatibility.

    Medicine: Research is ongoing into its use in medical implants and prosthetics.

    Industry: It is used in the production of high-performance materials, including coatings and sealants.

Mechanism of Action

The mechanism by which hexacosamethyldodecasilane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds provide the compound with its unique properties, such as thermal stability and resistance to chemical degradation. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of stable complexes and materials.

Comparison with Similar Compounds

Hexamethyldisiloxane (HMDSO)

  • CAS No.: 107-46-0
  • Structure : A linear siloxane with two silicon atoms bonded to three methyl groups each, connected by an oxygen atom.
  • Properties : Colorless liquid, highly flammable (flash point: -3°C), low viscosity, and volatile .
  • Uses : Industrial applications as a solvent, lubricant, and precursor in silicone synthesis .

Hexamethylcyclotrisiloxane (D3)

  • CAS No.: 541-05-9
  • Structure : Cyclic trisiloxane with three silicon atoms, each bonded to two methyl groups.
  • Properties : Cyclic structure imparts higher thermal stability compared to linear siloxanes.

Hexamethylphosphoramide (HMPA)

  • CAS No.: 680-31-9
  • Structure: Organophosphorus compound with a central phosphorus atom bonded to three methyl groups and an amide group.
  • Properties: Polar aprotic solvent, known for its toxicity and carcinogenicity.

Hexamethylene Diisocyanate (HDI)

  • CAS No.: 822-06-0
  • Structure : Aliphatic diisocyanate with six methylene groups.
  • Properties: Reactive monomer used in polyurethane production; hazardous due to respiratory sensitization .

Hexamethyldisilane (HMDS)

  • CAS No.: 1450-14-2
  • Structure : Disilane with six methyl groups.
  • Properties : Highly flammable liquid, used in semiconductor manufacturing.

Comparative Analysis of Key Properties

Physical and Chemical Properties

Property Hexamethyldisiloxane Hexamethylcyclotrisiloxane Hexamethylphosphoramide Hexamethylene Diisocyanate Hexamethyldisilane
State Liquid Liquid (cyclic) Liquid Liquid Liquid
Flammability High (flash point: -3°C) Moderate Low High (flammable vapor) High
Volatility High Moderate Low Moderate High
Reactivity Low (stable) Moderate (ring-opening possible) High (reacts with acids) High (polymerizes exothermically) Moderate (pyrophoric)

Hazard Profiles

Hazard Type Hexamethyldisiloxane Hexamethylcyclotrisiloxane Hexamethylphosphoramide Hexamethylene Diisocyanate
Toxicity Low acute toxicity Limited data High (carcinogenic, neurotoxic) High (respiratory sensitizer)
Environmental Impact Water pollution risk Not specified Persistent bioaccumulative toxicant Hazardous decomposition products
Regulatory Status CLP classification (flammable) No specific restrictions Restricted under REACH OSHA-regulated (sensitizer)

Critical Research Findings and Contradictions

Hexamethylphosphoramide vs. Siloxanes

  • HMPA’s toxicity starkly contrasts with siloxanes, which are generally low-risk. This highlights the importance of functional group chemistry in hazard profiles .

Regulatory Gaps

  • Hexamethylcyclotrisiloxane lacks explicit regulatory guidelines despite its structural similarity to regulated cyclosiloxanes (e.g., D4/D5) .

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